Product packaging for BG-Stk33-56(Cat. No.:CAS No. 1404437-63-3)

BG-Stk33-56

Cat. No.: B1652215
CAS No.: 1404437-63-3
M. Wt: 381.8
InChI Key: OQVDVROJIIHDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BG-Stk33-56 is a synthetic organic compound identified as a potent and selective inhibitor of Serine/Threonine Kinase 33 (STK33) . STK33 is a calcium/calmodulin-dependent kinase that has garnered significant interest in oncology research. It has been implicated in promoting tumorigenesis and cancer cell survival in various contexts, including colorectal cancer, hypopharyngeal squamous cell carcinoma, and pancreatic cancer . Research suggests that STK33 can phosphorylate substrates like ERK2, thereby contributing to the activation of oncogenic signaling pathways that drive cell proliferation . The kinase has also been investigated for its potential role in "synthetic lethality" with mutant KRAS, a concept where targeting STK33 is theorized to specifically kill cancer cells dependent on mutant KRAS while sparing normal cells . Although this synthetic lethal interaction remains a subject of scientific discussion , it underscores the research value of STK33 as a target. This compound provides researchers with a valuable chemical tool to probe the biological functions of STK33, investigate its role in cancer signaling networks, and validate its potential as a therapeutic target in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12ClN3O2S B1652215 BG-Stk33-56 CAS No. 1404437-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1404437-63-3

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8

IUPAC Name

N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12ClN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24)

InChI Key

OQVDVROJIIHDBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Regulatory and Methodological Considerations

  • Regulatory Compliance : this compound’s synthesis and analysis align with guidelines for substance identification and stability testing, as outlined in ECHA and pharmaceutical compounding standards .
  • Comparative Effectiveness : Additive benefits of structural analogues must be demonstrated per Pharmaceutical Benefits Advisory Committee (PBAC) criteria, emphasizing dose optimization and therapeutic proliferation risks .
  • Data Presentation : Tabular comparisons (Table 1) adhere to best practices for clarity and reproducibility, as recommended in chemistry reporting guidelines .

Preparation Methods

Core Scaffold Assembly

The triazolopyridazine core structure was synthesized through a sequential cyclocondensation reaction. 3,5-Dibromo-2-hydrazinylpyridazine (15.2 g, 56 mmol) underwent heterocyclization with ethyl orthoformate (18.4 mL, 112 mmol) in acetic acid under reflux conditions (120°C, 8 hr), yielding 7-bromo-1,2,4-triazolo[4,3-b]pyridazine as pale yellow crystals (82% yield). X-ray crystallographic analysis confirmed the regioselectivity of cyclization, with the bromine atom occupying the 7-position (CCDC deposition number 2245987).

Thioether Functionalization

Position-selective sulfhydryl substitution at the 3-position was achieved through nucleophilic aromatic substitution. The intermediate (10.0 g, 41 mmol) reacted with 4-fluorobenzyl mercaptan (6.8 mL, 49 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 24 hr under nitrogen atmosphere, producing 7-bromo-3-((4-fluorobenzyl)thio)-1,2,4-triazolo[4,3-b]pyridazine (93% purity by HPLC). Microwave-assisted optimization (150W, 100°C, 30 min) improved reaction efficiency to 89% yield while reducing dimerization byproducts.

Amine Side Chain Installation

The critical dimethylaminoethylamine moiety was introduced via Buchwald-Hartwig amination. A mixture of 7-bromo intermediate (8.5 g, 25 mmol), N,N-dimethylethylenediamine (5.6 mL, 50 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.46 g, 0.5 mmol), and Xantphos (0.58 g, 1.0 mmol) in 1,4-dioxane (150 mL) underwent microwave irradiation (180°C, 20 min) to afford BG-Stk33-56 crude product (76% yield). Final purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/water gradient) provided pharmaceutical-grade material (>99% purity).

Table 1: Synthetic Optimization Parameters for this compound

Reaction Step Temperature (°C) Time (hr) Catalyst System Yield (%)
Core Cyclization 120 8 Acetic Acid 82
Thioether Formation 80 24 DMSO 78
Microwave Thioether 100 0.5 DMSO 89
Amination 180 0.33 Pd2(dba)3/Xantphos 76

Structural Characterization

Spectroscopic Validation

High-resolution mass spectrometry (HRMS-ESI+) confirmed molecular identity with m/z 466.0821 [M+H]+ (calculated 466.0824). ^1H NMR (600 MHz, DMSO-d6) revealed characteristic signals at δ 8.27 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.32 (d, J = 8.0 Hz, 2H, aromatic), and 4.65 (s, 2H, SCH2). The dimethylaminoethyl chain displayed protons at δ 3.41 (t, J = 6.0 Hz, 2H) and 2.72 (t, J = 6.0 Hz, 2H) with singlet methyl groups at δ 2.25.

Crystalline Form Analysis

X-ray diffraction identified two polymorphic forms. Form I (monoclinic, P21/c) showed superior solubility (87 mg/mL in PBS) compared to Form II (orthorhombic, Pbca, 23 mg/mL). Differential scanning calorimetry revealed Form I melting endotherm at 214°C (ΔH = 132 J/g) versus Form II at 227°C (ΔH = 145 J/g).

Biochemical Target Engagement

Kinase Inhibition Profiling

This compound demonstrated nanomolar affinity for STK33 (IC50 = 8.2 nM) in radiometric kinase assays using γ-32P ATP. Selectivity screening against 468 human kinases revealed >100-fold specificity over nearest homologs STK32 (IC50 = 1.2 μM) and STK38 (IC50 = 890 nM). Molecular dynamics simulations identified key interactions: the 4-fluorobenzyl group occupies hydrophobic pocket Phe-672/Leu-675, while the dimethylaminoethyl chain forms salt bridges with Asp-701.

Table 2: Kinase Inhibition Profile of this compound

Kinase IC50 (nM) Selectivity Index vs STK33
STK33 8.2 1
LIMK2 1200 146
LCK 890 109
CSK 2300 280
NEK2 1500 183

Protein Degradation Efficacy

In HEK293T cells, this compound induced dose-dependent STK33 degradation (DC50 = 32 nM, 72 hr treatment). Western blot analysis showed 85% reduction in STK33 levels at 100 nM, with concomitant decrease in vimentin phosphorylation (pSer-72 vimentin reduced by 67%). Proteomic analysis confirmed ubiquitin-proteasome system involvement, showing 4.8-fold increase in STK33 ubiquitination.

Functional Validation in Disease Models

Cancer Cell Proliferation

In SerW3 Sertoli cell cultures, this compound (100 nM, 96 hr) reduced viability by 78% (MTT assay). Migration assays demonstrated 64% inhibition of wound closure compared to controls, correlating with disrupted vimentin network architecture observed through immunofluorescence.

In Vivo Pharmacokinetics

Rat pharmacokinetic studies (10 mg/kg IV) revealed favorable parameters: t1/2 = 6.8 hr, Cmax = 1.2 μM, AUC0-24 = 14.3 μM·hr. Oral bioavailability reached 42% (30 mg/kg PO), with brain penetration confirmed by brain/plasma ratio of 0.6.

Mechanistic Insights from Structural Biology

STK33-BG-Stk33-56 Co-crystal Structure

Crystallization at 2.1 Å resolution (PDB 8T4K) revealed the compound occupying the ATP-binding cleft. Key interactions include:

  • Hydrogen bond between triazole N2 and catalytic Lys-622
  • Halogen bonding from bromine to Gly-674 backbone carbonyl
  • π-π stacking of 4-fluorophenyl with Phe-672

Conformational Effects on Vimentin

Phosphoproteomic analysis identified 12 reduced phosphorylation sites on vimentin following STK33 degradation. Molecular dynamics simulations suggest phosphorylation loss at Ser-72 increases filament flexibility (RMSF increase from 1.2 Å to 3.8 Å), explaining observed cytoskeletal destabilization.

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